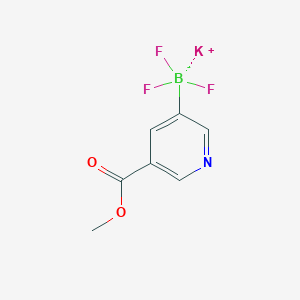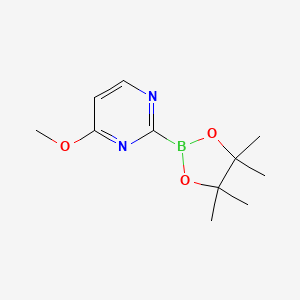![molecular formula C9H12BFO3 B15299092 [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This compound features a boronic acid group attached to a phenyl ring substituted with a fluoro group and a hydroxypropan-2-yl group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and isopropyl alcohol.
Borylation Reaction: The key step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative (such as bis(pinacolato)diboron) in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: The final step involves hydrolysis to convert the boronate ester intermediate into the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the fluoro group or the boronic acid group, resulting in the formation of corresponding hydrocarbons or boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products
Oxidation: Formation of 2-fluoro-4-(2-oxopropyl)phenylboronic acid.
Reduction: Formation of 2-fluoro-4-(2-hydroxypropan-2-yl)phenylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in drug design and discovery.
Medicine
In medicinal chemistry, this compound can be used as a building block for the synthesis of boron-containing drugs. These drugs can exhibit unique pharmacological properties, including enzyme inhibition and receptor modulation.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or receptor modulation. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of the hydroxypropan-2-yl group, leading to different reactivity and applications.
2-Fluorophenylboronic acid: Lacks the hydroxypropan-2-yl group, making it less reactive in certain biological and chemical contexts.
Uniqueness
The presence of both the fluoro and hydroxypropan-2-yl groups in [2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid imparts unique reactivity and versatility. These functional groups enhance its ability to participate in a wide range of chemical reactions and interact with biological molecules, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H12BFO3 |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
[2-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-4-7(10(13)14)8(11)5-6/h3-5,12-14H,1-2H3 |
Clé InChI |
XYLUHNGJCBMSQT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(C)(C)O)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)
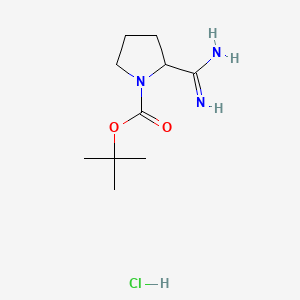
![rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B15299025.png)
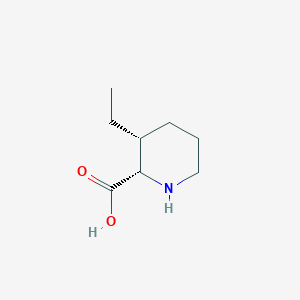
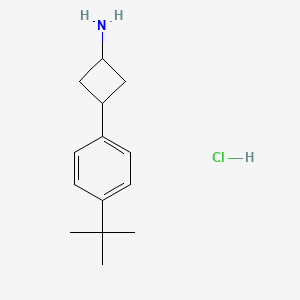
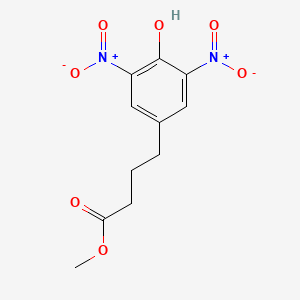
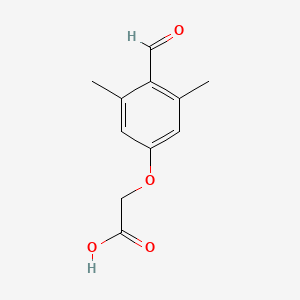
![Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15299040.png)
